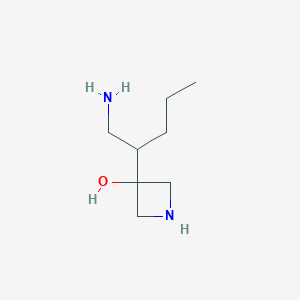
3-(1-Aminopentan-2-YL)azetidin-3-OL
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1-Aminopentan-2-yl)azetidin-3-ol is a compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Aminopentan-2-yl)azetidin-3-ol can be achieved through several synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The starting material, (N-Boc-azetidin-3-ylidene)acetate, is obtained from (N-Boc)azetidin-3-one by the DBU-catalyzed Horner–Wadsworth–Emmons reaction. This is followed by aza-Michael addition with NH-heterocycles to yield the target functionalized 3-substituted 3-(acetoxymethyl)azetidines .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using similar synthetic routes as described above. The process is optimized for higher yields and purity, often involving advanced purification techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) for quality control .
化学反应分析
Types of Reactions
3-(1-Aminopentan-2-yl)azetidin-3-ol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted azetidines .
科学研究应用
3-(1-Aminopentan-2-yl)azetidin-3-ol has several scientific research applications:
作用机制
The mechanism of action of 3-(1-Aminopentan-2-yl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .
相似化合物的比较
Similar Compounds
Similar compounds to 3-(1-Aminopentan-2-yl)azetidin-3-ol include other azetidines and oxetanes, such as:
- 3-(1-Aminopentan-2-yl)oxetidin-3-ol
- 3-(1-Aminopentan-2-yl)azetidin-2-one
Uniqueness
What sets this compound apart from similar compounds is its unique structural configuration, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
生物活性
3-(1-Aminopentan-2-YL)azetidin-3-OL is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies based on diverse research findings.
The molecular formula of this compound is C8H16N2O, with a molecular weight of 156.23 g/mol. Its structure features an azetidine ring, which contributes to its unique biological properties.
| Property | Value |
|---|---|
| Molecular Formula | C8H16N2O |
| Molecular Weight | 156.23 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The azetidine structure allows for versatile binding capabilities, which may inhibit specific pathways involved in cell proliferation and survival.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific kinases or other enzymes, leading to altered signaling pathways.
- Receptor Modulation : It can interact with neurotransmitter receptors, potentially influencing neurochemical pathways.
Biological Activities
Research has indicated several biological activities associated with this compound:
- Antitumor Activity : Studies have shown that compounds with similar azetidine structures exhibit antitumor properties by inhibiting cancer cell growth.
- Neuroprotective Effects : The compound may have implications in neuroprotection, potentially influencing conditions like neurodegeneration.
- Antimicrobial Properties : There is emerging evidence suggesting that this compound could exhibit antimicrobial activity against various pathogens.
Case Study 1: Antitumor Activity
A study investigated the effects of azetidine derivatives on human breast cancer cell lines (MDA-MB-231 and MDA-MB-468). Results indicated that certain derivatives showed significant cytotoxicity at concentrations as low as 10 µM, supporting the potential use of azetidine-based compounds in cancer therapy .
Case Study 2: Neuroprotective Effects
Research focusing on neuroprotective agents highlighted the ability of azetidine derivatives to reduce oxidative stress in neuronal cells. This effect was attributed to the modulation of cellular signaling pathways that protect against apoptosis .
Case Study 3: Antimicrobial Properties
A comparative study evaluated the antimicrobial efficacy of various azetidine compounds, including this compound. The compound demonstrated promising activity against Gram-positive bacteria, suggesting its potential as an antimicrobial agent .
属性
分子式 |
C8H18N2O |
|---|---|
分子量 |
158.24 g/mol |
IUPAC 名称 |
3-(1-aminopentan-2-yl)azetidin-3-ol |
InChI |
InChI=1S/C8H18N2O/c1-2-3-7(4-9)8(11)5-10-6-8/h7,10-11H,2-6,9H2,1H3 |
InChI 键 |
XBRZFJOTCPDAQX-UHFFFAOYSA-N |
规范 SMILES |
CCCC(CN)C1(CNC1)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















